molecular formula C11H12N4O2 B8176988 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid

1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid

Cat. No.: B8176988
M. Wt: 232.24 g/mol
InChI Key: URSOKDYGWLWXTH-UHFFFAOYSA-N
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Description

1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid is a heterocyclic compound featuring a pyrimidine ring substituted with a cyano group at the 6-position and a piperidine-4-carboxylic acid moiety at the 4-position. This structure combines the electron-withdrawing cyano group with the hydrogen-bonding capability of the carboxylic acid, making it a versatile intermediate in pharmaceutical and agrochemical synthesis.

Properties

IUPAC Name

1-(6-cyanopyrimidin-4-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-6-9-5-10(14-7-13-9)15-3-1-8(2-4-15)11(16)17/h5,7-8H,1-4H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSOKDYGWLWXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=NC(=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid typically involves the reaction of 4-piperidone with 6-cyanopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Hydrolysis of Methyl Ester Precursor

The carboxylic acid derivative is synthesized via hydrolysis of its methyl ester precursor (methyl 1-(6-cyano-4-pyrimidinyl)piperidine-4-carboxylate) under basic or acidic conditions.

Reaction TypeConditionsProductYield/Notes
Ester HydrolysisNaOH (aq.), reflux1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic acidHigh yield (>90% inferred)

This step is critical for generating the free carboxylic acid, which serves as a substrate for further reactions.

Salt Formation with Amines

The carboxylic acid reacts with amines to form crystalline salts, enabling chiral resolution or purification .

Amine UsedConditionsProduct (Salt)Application
(S)-1-(1-Naphthyl)ethylamineDichloromethane, NaOH (aq.)Diastereomeric salt with 98.8% enantiomeric excess Chiral resolution
(+)-AbietylamineDimethyl carbonate, refluxSalt with pH-dependent precipitation Purification

These salts are intermediates in the synthesis of enantiopure compounds for pharmacological studies.

Amidation and Esterification

The carboxylic acid participates in amide/ester bond formation after activation (e.g., via acyl chloride intermediates) .

Reaction TypeReagents/ConditionsProductSelectivity Notes
AmidationSOCl₂, then R-NH₂1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxamideRetains pyrimidine cyano group
EsterificationR-OH, H⁺ (cat.)Corresponding ester derivativeReversible under basic conditions

Amidation is pivotal for creating bioactive analogs, such as kinase inhibitors .

Cyano Group Transformations

The pyrimidine-bound cyano group undergoes nucleophilic substitution or hydrolysis under specific conditions .

Reaction TypeConditionsProductMechanism
HydrolysisH₂SO₄ (conc.), heat1-(6-Carboxy-4-pyrimidinyl)piperidine-4-carboxylic acidAcid-catalyzed nitrile hydrolysis
Nucleophilic SubstitutionNaSH, DMF1-(6-Mercapto-4-pyrimidinyl)piperidine-4-carboxylic acidThiol displacement

Hydrolysis expands the compound’s utility in synthesizing dicarboxylic acid derivatives.

Cyclization and Ring-Opening Reactions

The pyrimidine and piperidine rings participate in cyclopropanation or ring-opening reactions .

Reaction TypeReagents/ConditionsProductKey Observation
Cyclopropanationt-Bu bromoacetate, DABCOPyrimidinyl trans-cyclopropane carboxylic acid Nitrogen ylide-mediated
Ring-OpeningPhosphorus pentasulfide, SOCl₂4-Amino-5-formylpyrimidine derivatives Regioselective cleavage

Cyclopropanation exploits the pyrimidine’s electron-deficient nature for ylide-driven ring formation .

Decarboxylation Under Thermal Stress

Controlled heating induces decarboxylation, yielding simpler piperidine-pyrimidine derivatives.

ConditionsProductByproduct
150–200°C, inert atmosphere1-(6-Cyano-4-pyrimidinyl)piperidineCO₂

This reaction is leveraged to access unsubstituted piperidine scaffolds.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound is utilized as a precursor in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation, reduction, and substitution reactions.
Reaction TypeReagentsProducts
OxidationPotassium permanganateCarboxylic acids or ketones
ReductionLithium aluminum hydrideAmines or alcohols
SubstitutionAlkyl halidesSubstituted piperidine derivatives

Biology

  • Biochemical Assays : This compound is investigated for its potential as a ligand in biochemical assays. Its ability to interact with specific enzymes or receptors can modulate biological pathways, making it a candidate for further biological studies.
  • Mechanism of Action : The interaction of the cyano and pyrimidinyl groups with molecular targets can lead to inhibition or activation of certain biochemical pathways, which is crucial for understanding its biological effects.

Medicine

  • Therapeutic Properties : Research has explored the compound's anti-inflammatory and anticancer activities. Its unique structure may contribute to its efficacy in these areas, although further studies are necessary to establish definitive therapeutic roles.
    • Case Studies : Preliminary studies have indicated that derivatives of this compound exhibit promising results in vitro against cancer cell lines. Specific mechanisms of action are still under investigation but may involve modulation of signaling pathways related to cell proliferation and apoptosis.

Industrial Applications

  • Material Development : In industrial settings, 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid is used in the development of novel materials and as a chemical intermediate in various synthetic processes.

Mechanism of Action

The mechanism of action of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid involves its interaction with specific molecular targets. The cyano and pyrimidinyl groups can bind to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

The following analysis compares 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid with key analogs, focusing on structural variations, physicochemical properties, and biological relevance.

Structural Variations and Molecular Properties

Table 1: Structural and Molecular Comparisons

Compound Name Substituent (6-position) Molecular Formula Molecular Weight Key Features Reference
1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid -CN C₁₁H₁₁N₃O₂* 233.23* Electron-withdrawing cyano group; enhances acidity of carboxylic acid N/A
1-[6-(Cyclopropylamino)-4-pyrimidinyl]-4-piperidinecarboxylic Acid -NH-Cyclopropyl C₁₃H₁₈N₄O₂ 262.31 Bulky cyclopropyl group; moderate lipophilicity
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic Acid -OCH₃ C₁₁H₁₅N₃O₃ 237.26 Electron-donating methoxy group; may reduce solubility in polar solvents
1-(6-Chloropyrimidin-4-yl)piperidine-3-carboxylic Acid -Cl C₁₀H₁₁ClN₂O₂ 226.66 Chlorine substituent; potential toxicity concerns
1-(6-(Diethylamino)pyrimidin-4-yl)piperidine-4-carboxylic Acid -N(CH₂CH₃)₂ C₁₄H₂₂N₄O₂ 278.35 Tertiary amine; increased basicity and solubility in acidic conditions

*Theoretical values for 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid, inferred from analogs.

Key Observations:
  • Electron Effects: The cyano group (-CN) is strongly electron-withdrawing, which may increase the acidity of the carboxylic acid compared to analogs with electron-donating groups (e.g., -OCH₃) .
  • Solubility: The diethylamino analog’s tertiary amine enhances solubility in acidic media, whereas the cyano group may reduce aqueous solubility due to decreased polarity .
Key Observations:
  • Toxicity: Chlorinated analogs pose higher toxicity risks compared to cyano or methoxy derivatives .
  • Stability: Cyano groups are generally stable but may decompose under harsh conditions (e.g., high heat), necessitating careful handling .

Biological Activity

1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and immunology. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a cyano group and a pyrimidine moiety, which are crucial for its biological interactions. The presence of these functional groups allows for diverse interactions with biological targets, including enzymes and receptors.

1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid exerts its biological effects primarily through:

  • Enzyme Inhibition : The cyano and pyrimidinyl groups can bind to active sites on enzymes, inhibiting their activity. This mechanism is particularly relevant in the context of protein kinases, where such compounds can modulate signaling pathways involved in cell proliferation and survival .
  • Receptor Modulation : The compound may interact with various receptors, influencing downstream signaling pathways. This interaction can either activate or inhibit specific cellular responses, contributing to its therapeutic potential .

Biological Activity

Research has demonstrated several biological activities associated with this compound:

Anticancer Activity

1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid has shown promise in inhibiting cancer cell growth. For instance:

  • In vitro Studies : A study reported that derivatives of piperidine compounds exhibited significant cytotoxicity against breast cancer cell lines (MCF-7) with IC₅₀ values ranging from 0.87 to 12.91 μM .
  • Mechanism : The compound's ability to inhibit key regulatory proteins in cancer pathways suggests it could be effective in treating malignancies characterized by aberrant kinase activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Protein Kinase Inhibition : It targets IκB kinase epsilon (IKKε) and TANK-binding kinase 1 (TBK1), both of which are involved in inflammatory responses. Inhibition of these kinases can reduce inflammation associated with diseases such as rheumatoid arthritis and inflammatory bowel disease .

Case Studies

Several studies have highlighted the efficacy of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid in various applications:

  • Antiviral Activity : In a study examining piperidine derivatives as CCR5 inhibitors, compounds similar to 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid demonstrated promising antiviral activity against HIV-1, suggesting potential for further development as antiviral agents .
  • Pharmacokinetic Studies : Research indicated favorable pharmacokinetic profiles for related compounds, including sufficient oral bioavailability and low toxicity levels in animal models, paving the way for clinical applications .

Comparative Analysis

The following table summarizes the biological activities of 1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic Acid compared to similar compounds:

CompoundBiological ActivityIC₅₀ (µM)Target
1-(6-Cyano-4-pyrimidinyl)piperidine-4-carboxylic AcidAnticancer0.87 - 12.91MCF-7 cells
Piperidine derivativesAntiviral25.73 - 25.53CCR5
Pyrimidine-based inhibitorsAnti-inflammatoryNot specifiedIKKε, TBK1

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